![molecular formula C38H48Cl2N2O3 B13357179 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride is a chemical compound with the molecular formula C38H46N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a fluorescent probe and photosensitive dye in fluorescence spectroscopy research .
Preparation Methods
The synthesis of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves multiple steps and specific reagents. One common synthetic route includes a condensation reaction to form the target compound, followed by a reaction with hydrogen chloride to obtain the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethylformamide .
Chemical Reactions Analysis
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent probe in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: The compound is employed in cell imaging to analyze biochemical activities within cells.
Medicine: It serves as a photosensitive dye in photodynamic therapy for cancer treatment.
Industry: The compound is utilized in the development of low-density packaging foams
Mechanism of Action
The mechanism of action of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride can be compared with similar compounds such as:
2,2-bis[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound lacks the dihydrochloride salt form.
The uniqueness of this compound lies in its specific functional groups and its applications in fluorescence spectroscopy and photodynamic therapy .
Properties
Molecular Formula |
C38H48Cl2N2O3 |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride |
InChI |
InChI=1S/C38H46N2O3.2ClH/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4;;/h9-26H,5-8,27-30H2,1-4H3;2*1H |
InChI Key |
CGDLGLBCBCFHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


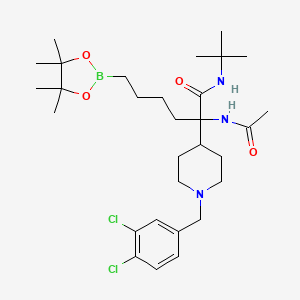
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)

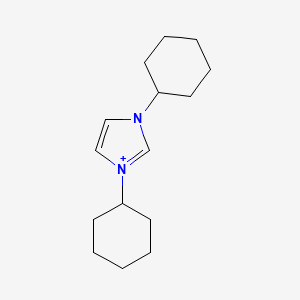
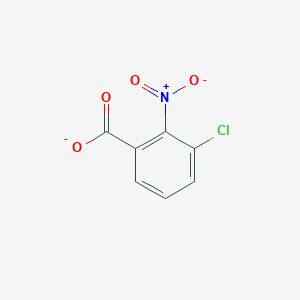
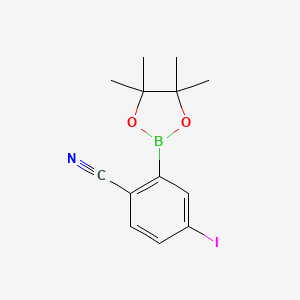
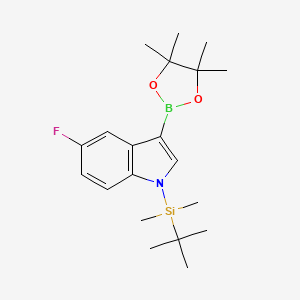



![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
